1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-amine
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Overview
Description
1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-amine is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The unique structure of this compound makes it an interesting subject for research in various fields, including medicinal chemistry and materials science.
Preparation Methods
The synthesis of 1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-amine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate hydrazine derivatives with pyridine derivatives under acidic or basic conditions. The reaction conditions typically include the use of solvents such as ethanol or methanol, and the reaction is often carried out at elevated temperatures to facilitate the cyclization process .
Industrial production methods for this compound may involve the optimization of reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups such as halogens, alkyl, or aryl groups are introduced.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design.
Materials Science: The compound’s heterocyclic structure makes it useful in the synthesis of novel materials with specific electronic or optical properties.
Biological Research: It is used in studies to understand its interactions with enzymes, receptors, and other biomolecules, providing insights into its potential biological activities.
Mechanism of Action
The mechanism of action of 1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit or activate enzyme activity by binding to the active site or allosteric sites. The pathways involved in its mechanism of action depend on the specific biological target and the context of its use .
Comparison with Similar Compounds
1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-amine can be compared with other similar compounds such as:
1H-pyrazolo[3,4-b]pyridine: This compound shares a similar core structure but lacks the methyl and amine substituents.
1-Methyl-1H-pyrazolo[3,4-b]pyridine: This compound has a similar structure but differs in the position of the methyl group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological interactions.
Properties
Molecular Formula |
C7H12N4 |
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Molecular Weight |
152.20 g/mol |
IUPAC Name |
1-methyl-4,5,6,7-tetrahydropyrazolo[3,4-b]pyridin-3-amine |
InChI |
InChI=1S/C7H12N4/c1-11-7-5(6(8)10-11)3-2-4-9-7/h9H,2-4H2,1H3,(H2,8,10) |
InChI Key |
BUIOACKYVDOLKB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(CCCN2)C(=N1)N |
Origin of Product |
United States |
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